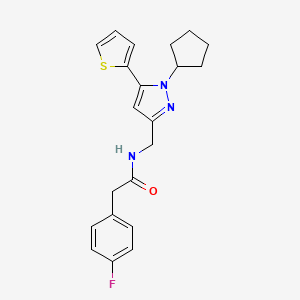
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H22FN3OS and its molecular weight is 383.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a pyrazole ring, cyclopentyl group, thiophene ring, and a fluorophenyl substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C21H22FN3O2S, with a molecular weight of approximately 419.53 g/mol. Its structure can be broken down as follows:
| Component | Description |
|---|---|
| Pyrazole Ring | Central structure providing biological activity |
| Cyclopentyl Group | Contributes to hydrophobic interactions |
| Thiophene Ring | Enhances electron delocalization |
| 4-Fluorophenyl Group | Modulates receptor interactions |
Pharmacological Potential
Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities, particularly in modulating inflammation and pain pathways. The presence of the pyrazole and thiophene rings is often associated with interactions at various molecular targets, including enzymes and receptors involved in inflammatory responses .
Research indicates that this compound may function as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This modulation holds promise for treating conditions such as schizophrenia and anxiety disorders . Additionally, the compound's sulfonamide functional group may participate in nucleophilic substitution reactions, enhancing its pharmacological properties .
Cytotoxicity and Selectivity
Studies have highlighted the relatively low cytotoxicity of this compound, making it an attractive candidate for further development in drug formulation. For instance, related compounds have demonstrated potent activity against various disease models while sparing normal cells from significant toxicity . This selectivity is crucial for minimizing side effects in therapeutic applications.
In Vitro Studies
In vitro testing has shown that this compound effectively reduces cell viability in glioma models. The compound appears to inhibit cell proliferation through multiple mechanisms, including activation of necroptosis and autophagy pathways .
Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure have been evaluated for their biological activity. Variations in side chains significantly influence solubility and activity profiles. For example:
| Compound | Activity Profile |
|---|---|
| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | Different pharmacological profiles due to urea linkage |
| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Enhanced solubility and activity due to methoxy substitution |
These findings underscore the importance of structural modifications in optimizing biological activity .
特性
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c22-16-9-7-15(8-10-16)12-21(26)23-14-17-13-19(20-6-3-11-27-20)25(24-17)18-4-1-2-5-18/h3,6-11,13,18H,1-2,4-5,12,14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFIPFOPRVJWGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














